molecular formula C16H17BrO3 B1489681 (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester CAS No. 1198771-82-2

(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester

Cat. No. B1489681
M. Wt: 337.21 g/mol
InChI Key: VDLRQXUQKPODIL-UHFFFAOYSA-N
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Description

(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester is a chemical compound with a complex structure. It belongs to the class of organic compounds known as carboxylic acid esters . The compound contains a naphthalene ring substituted with a bromine atom and an acetic acid ester group. The tert-butyl ester moiety provides stability and influences its reactivity.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes bromination of naphthalene, followed by esterification with tert-butanol and acetic acid. Researchers may have optimized the reaction conditions to achieve high yields and purity.



Molecular Structure Analysis

The molecular formula of this compound is C₁₆H₁₃BrO₃ . The key features include:



  • A naphthalene core with a bromine substituent.

  • An acetic acid ester group attached to the naphthalene ring.

  • The tert-butyl group providing steric hindrance.



Chemical Reactions Analysis


  • Hydrolysis : The tert-butyl ester can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol.

  • Bromination : The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.

  • Esterification : The compound can react with alcohols to form esters.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point provides insight into its crystalline structure and purity.

  • Solubility : Investigating its solubility in various solvents helps understand its behavior in different environments.

  • Spectral Data : NMR, IR, and UV-Vis spectra can reveal functional groups and confirm its structure.


Safety And Hazards

Safety precautions should be taken when handling this compound:



  • Toxicity : Assess its toxicity and potential health hazards.

  • Flammability : Evaluate its flammability and storage requirements.

  • Protective Measures : Use appropriate protective gear (gloves, goggles) during handling.


Future Directions


  • Biological Activity : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.

  • Drug Development : Assess its suitability for drug development.


properties

IUPAC Name

tert-butyl 2-(6-bromonaphthalen-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-16(2,3)20-15(18)10-19-14-7-5-11-8-13(17)6-4-12(11)9-14/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLRQXUQKPODIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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